molecular formula C9H5F2N3 B13032621 2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile

2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile

Cat. No.: B13032621
M. Wt: 193.15 g/mol
InChI Key: MAUBFWVUBHTNRI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethyl-1H-benzo[d]imidazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-1H-benzo[d]imidazole: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Methyl)-1H-benzo[d]imidazole: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H5F2N3

Molecular Weight

193.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-benzimidazole-4-carbonitrile

InChI

InChI=1S/C9H5F2N3/c10-8(11)9-13-6-3-1-2-5(4-12)7(6)14-9/h1-3,8H,(H,13,14)

InChI Key

MAUBFWVUBHTNRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)F)C#N

Origin of Product

United States

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